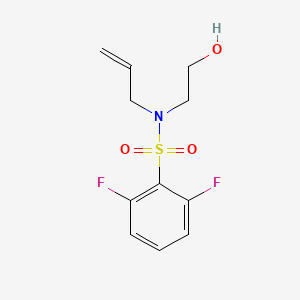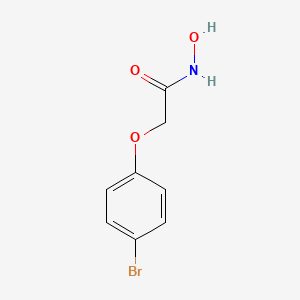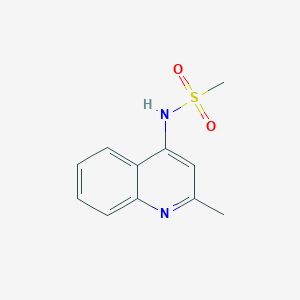![molecular formula C7H6N2O2S B14906666 1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)
1-Aminobenzo[d]isothiazol-3-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide is a heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group and an isothiazolone ring, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide typically involves the selective oxidation of benzo[d]isothiazol-3(2H)-ones. One efficient method employs Selectfluor as a mediator in aqueous media, providing a green and efficient approach to obtain the desired compound with excellent yields and high tolerance to various functional groups . This method avoids the use of unstable peroxides or toxic halogenated reagents, making it an eco-friendly alternative.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar methodologies. The use of Selectfluor or other oxidizing agents in controlled environments ensures the consistent production of high-purity 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Selectfluor in aqueous media.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of various chemicals and materials, benefiting from its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
- 3-Amino-1,2-benzisothiazole
- 1,2-Benzisothiazol-3-amine
- Benzo[d]isothiazol-3-ylamine
Comparison: 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide stands out due to its unique oxidation state and the presence of the 1-oxide group, which imparts distinct reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
1-amino-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |
InChI Key |
HJLKMRCBLRKKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=S2(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
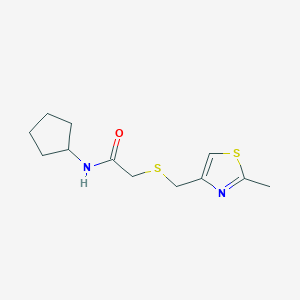
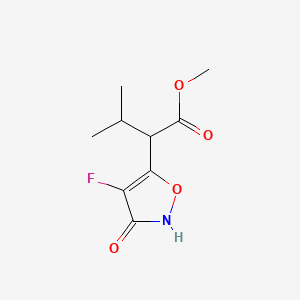
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
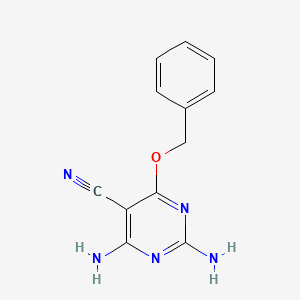
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
